3-{[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]carbamoyl}-1,2,2-trimethylcyclopentanecarboxylate
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Overview
Description
3-({[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]AMINO}CARBONYL)-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOXYLATE is a complex organic compound that features a pyrazole ring, a cyclopentane ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]AMINO}CARBONYL)-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. The resulting pyrazole is then alkylated with ethyl and methyl groups to form 1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL. This intermediate is then reacted with an isocyanate to introduce the amino carbonyl group. Finally, the cyclopentane ring is introduced through a cyclization reaction involving a suitable precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-({[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]AMINO}CARBONYL)-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring and the cyclopentane ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or cyclopentanes
Scientific Research Applications
3-({[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]AMINO}CARBONYL)-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 3-({[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]AMINO}CARBONYL)-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYLAMINE
- 1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL CARBAMATE
- 1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL ISOCYANATE
Uniqueness
3-({[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]AMINO}CARBONYL)-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOXYLATE is unique due to its combination of a pyrazole ring and a cyclopentane ring, along with the specific functional groups attached. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H28N3O3- |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-[1-(1-ethyl-3-methylpyrazol-4-yl)ethylcarbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C18H29N3O3/c1-7-21-10-13(12(3)20-21)11(2)19-15(22)14-8-9-18(6,16(23)24)17(14,4)5/h10-11,14H,7-9H2,1-6H3,(H,19,22)(H,23,24)/p-1 |
InChI Key |
IOBGBKQWTLEPRL-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(C)NC(=O)C2CCC(C2(C)C)(C)C(=O)[O-] |
Origin of Product |
United States |
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